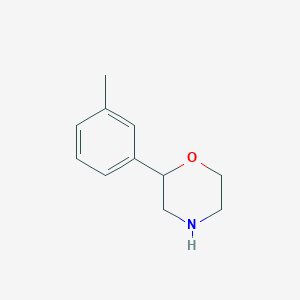

2-M-Tolylmorpholine

CAS No.: 62008-56-4

Cat. No.: VC8417751

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62008-56-4 |

|---|---|

| Molecular Formula | C11H15NO |

| Molecular Weight | 177.24 g/mol |

| IUPAC Name | 2-(3-methylphenyl)morpholine |

| Standard InChI | InChI=1S/C11H15NO/c1-9-3-2-4-10(7-9)11-8-12-5-6-13-11/h2-4,7,11-12H,5-6,8H2,1H3 |

| Standard InChI Key | GCUQWEDRVYQJKG-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)C2CNCCO2 |

| Canonical SMILES | CC1=CC(=CC=C1)C2CNCCO2 |

Introduction

Structural Characterization and Isomeric Forms

Morpholine derivatives are characterized by a six-membered ring containing one oxygen and one nitrogen atom. In 2-M-tolylmorpholine, a methyl-substituted phenyl group (m-tolyl) is attached to the morpholine backbone. The stereochemistry and substitution pattern critically influence its reactivity and biological activity.

(2S,6r)-2-Methyl-6-m-Tolylmorpholine

This isomer (CAS 1350769-68-4) has the molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol . X-ray crystallography or NMR studies would clarify its chair conformation, but such data are unavailable in the provided sources. The methyl group at position 2 and the m-tolyl group at position 6 create steric and electronic effects that modulate its interactions in catalytic or biological systems.

2-(3-Methylphenyl)Morpholine Hydrochloride

The hydrochloride salt (CAS 62008-56-4) has the formula C₁₁H₁₅NO·HCl and a molecular weight of 177.24 g/mol . The protonation of the morpholine nitrogen enhances solubility in polar solvents, making it suitable for pharmaceutical formulations. Predicted properties include a boiling point of 295.7±30.0°C and a density of 1.018±0.06 g/cm³ .

Table 1: Comparative Physical Properties of 2-M-Tolylmorpholine Derivatives

Synthetic Pathways and Optimization

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-N-heterocyclic carbene (NHC) complexes, such as those described in , facilitate Suzuki-Miyaura couplings. While 2-M-tolylmorpholine is not directly synthesized in the cited work, analogous methodologies could be adapted. For instance, aryl chlorides react with boronic acids in ethanol at 40°C using [(IPr)PdI]₂ (0.5 mol%) to form biaryl structures . Introducing a morpholine moiety via similar catalytic systems remains an unexplored avenue.

Alkylation and Salt Formation

The hydrochloride salt (CAS 62008-56-4) is likely synthesized through the alkylation of morpholine with 3-methylbenzyl chloride, followed by acidification with HCl. This two-step process mirrors the synthesis of related morpholine derivatives, where amine protonation improves stability and crystallinity .

Physicochemical Properties and Reactivity

Basicity and Solubility

The pKa of 2-(3-methylphenyl)morpholine hydrochloride is 8.67±0.40 , indicating moderate basicity comparable to unsubstituted morpholine (pKa ~8.7) . This property enables pH-dependent solubility, with higher solubility in acidic aqueous solutions.

Thermal Stability

The predicted boiling point of 295.7±30.0°C suggests stability under moderate thermal conditions, making it suitable for reactions requiring elevated temperatures.

Applications in Pharmaceutical Chemistry

Ligand Design in Catalysis

Palladium complexes with morpholine-derived ligands, such as [(IPr)PdI]₂, show high activity in cross-coupling reactions . The electron-donating m-tolyl group in 2-M-tolylmorpholine could enhance metal-ligand coordination, improving catalytic efficiency in C–C bond-forming reactions.

Future Directions and Research Opportunities

-

Stereoselective Synthesis: Developing enantioselective routes to access (2S,6r)-2-methyl-6-m-tolylmorpholine could enable studies on chirality-dependent bioactivity.

-

Catalytic Applications: Testing 2-M-tolylmorpholine as a ligand in palladium-catalyzed reactions may uncover novel reactivity profiles.

-

Drug Delivery Systems: The hydrochloride salt’s solubility makes it a candidate for prodrug formulations requiring pH-sensitive release.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume